molecular formula C13H25NO4Si B15063501 Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate

Cat. No.: B15063501
M. Wt: 287.43 g/mol
InChI Key: IPOOCNUWIOTERS-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl (TBDMS) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature . The piperidine ring is then introduced through a series of steps involving the formation of intermediates, which are subsequently cyclized to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Nucleophiles: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, allowing selective reactions at other functional groups. The piperidine ring can interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring and a TBDMS-protected hydroxyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo selective reactions while maintaining the integrity of the piperidine ring sets it apart from other similar compounds .

Properties

Molecular Formula

C13H25NO4Si

Molecular Weight

287.43 g/mol

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO4Si/c1-13(2,3)19(5,6)18-10-7-8-14(11(15)9-10)12(16)17-4/h10H,7-9H2,1-6H3

InChI Key

IPOOCNUWIOTERS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCN(C(=O)C1)C(=O)OC

Origin of Product

United States

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